Vinorelbine, also known as 5′-nor-anhydrovinblastine, is a semisynthetic vinca alkaloid derived from the leaves of Catharanthus roseus (Madagascar periwinkle). [] It is classified as an antineoplastic agent due to its ability to inhibit cell division. [, ] In scientific research, vinorelbine serves as a valuable tool for studying cell cycle regulation, microtubule dynamics, and drug resistance mechanisms. [, ]
Vinorelbine can be synthesized through several methods, with one notable process involving the dehydration of vinblastine. The synthesis typically includes the following steps:
Recent advancements in synthesis have reported improvements in yield from approximately 20% to over 30% by optimizing reaction conditions and purification techniques .
Vinorelbine's molecular formula is C₃₃H₄₃N₃O₄, with a molecular weight of 563.7 g/mol. The structure features a complex arrangement of rings characteristic of vinca alkaloids, including a unique configuration that contributes to its biological activity.
Vinorelbine participates in various chemical reactions that are significant for its pharmacological activity:
Vinorelbine exerts its anticancer effects primarily through inhibition of microtubule formation during mitosis. By binding to tubulin, it prevents the assembly of microtubules necessary for chromosome segregation:
Relevant data indicates that vinorelbine has a log partition coefficient (log K ow) ranging between 3.43 and 3.74, suggesting moderate lipophilicity which influences its absorption and distribution in biological systems .
Vinorelbine's primary application lies in oncology as a chemotherapeutic agent. Its uses include:
Vinorelbine emerged from systematic efforts to improve the therapeutic profile of naturally occurring Vinca alkaloids. In the 1980s, French pharmacologist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) pioneered its development through semisynthetic modification of precursors isolated from the Madagascan periwinkle (Catharanthus roseus) [1] [2]. Unlike vinblastine and vincristine – dimeric alkaloids directly extracted from the plant – vinorelbine was engineered by restructuring the catharanthine moiety while retaining the vindoline subunit. This process involved:
The strategic replacement of the catharanthine's 8-membered ring (vs. 9-membered in vinblastine) enhanced tubulin-binding specificity while reducing neurotoxicity [6] [10]. This innovation exemplified the shift from plant-derived cytotoxins to rationally optimized agents.
Table 1: Key Natural Precursors in Vinorelbine Synthesis
Precursor | Source Plant | Role in Synthesis |
---|---|---|
Catharanthine | Catharanthus roseus | Donor of the modified catharanthine moiety |
Vindoline | Catharanthus roseus | Provides the vindoline structural framework |
Leurosine | Catharanthus roseus | Intermediate for deoxygenation reactions |
Vinorelbine's molecular design (C₄₅H₅₄N₄O₈) represents a targeted departure from classical Vinca alkaloids. Its structure features:
This structural refinement altered pharmacodynamics:
Table 2: Structural and Functional Comparison of Select Vinca Alkaloids
Alkaloid | Molecular Weight | Key Structural Feature | Tubulin Binding Affinity |
---|---|---|---|
Vinorelbine | 778.94 g/mol | 8-membered catharanthine ring | High (IC₅₀ = 1.4 μM) |
Vinblastine | 810.98 g/mol | 9-membered catharanthine ring | High (IC₅₀ = 1.2 μM) |
Vincristine | 824.97 g/mol | Formyl group on vindoline N | Moderate (IC₅₀ = 2.8 μM) |
Catharanthine* | 336.43 g/mol | Precursor monomer | Low (IC₅₀ >10 μM) |
*Catharanthine included for reference
Vinorelbine's clinical integration followed a defined pathway from initial authorization to expanded indications:
Table 3: Global Regulatory Milestones and Indication Expansions
Year | Region/Agency | Indication | Basis of Approval |
---|---|---|---|
1989 | France | Advanced NSCLC | Phase III monotherapy response (24%) |
1991 | France | Metastatic breast cancer | Phase II combination studies (40–60% response) |
1994 | US FDA | Unresectable advanced NSCLC | Superior survival vs. supportive care (ELVIS study) |
2000 | FDA (supplemental) | NSCLC-cisplatin combination | Phase III: 30% response, 40-week survival |
2019 | EMA | Soft tissue sarcoma (orphan designation) | Preclinical efficacy and early clinical data |
2021 | - | Metronomic oral therapy for NSCLC | Tempo Lung trial (PFS improvement) |
The drug's adoption was accelerated by formulation advancements:
Vinorelbine remains on the WHO List of Essential Medicines, affirming its global therapeutic value in oncology [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2